molecular formula C28H25Cl2N3O2 B12493817 N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide

N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide

Cat. No.: B12493817
M. Wt: 506.4 g/mol
InChI Key: OPHHSIIPSNVWSV-UHFFFAOYSA-N
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Description

N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide is a synthetic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a benzylpiperazine moiety, a dichlorophenyl group, and a furan-2-carboxamide structure, which contribute to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide typically involves multiple steps. One common method includes the reductive amination of a precursor compound with benzylpiperazine. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including antipsychotic and antimalarial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide
  • 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one

Uniqueness

N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide stands out due to its unique combination of a benzylpiperazine moiety and a dichlorophenyl group, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H25Cl2N3O2

Molecular Weight

506.4 g/mol

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C28H25Cl2N3O2/c29-21-6-11-25(30)24(18-21)26-12-13-27(35-26)28(34)31-22-7-9-23(10-8-22)33-16-14-32(15-17-33)19-20-4-2-1-3-5-20/h1-13,18H,14-17,19H2,(H,31,34)

InChI Key

OPHHSIIPSNVWSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl

Origin of Product

United States

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